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molecular formula C13H16N2O3 B8786940 benzyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate

benzyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate

Cat. No. B8786940
M. Wt: 248.28 g/mol
InChI Key: FBNZJDYBWJYLRY-UHFFFAOYSA-N
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Patent
US07834039B2

Procedure details

A solution of benzyl 3-oxopiperazine-1-carboxylate (20.50 g, 10.67 mmol) in CH2Cl2 (100 ml) was cooled to 0° C. and treated with Na2CO3 (23.0 g, 217 mmol) for 10 minutes. Neat trimethyloxonium tetrafluoroborate (5.50 g, 37.2 mmol) was added in one portion, then the reaction is allowed to warm to room temperature for 6 hours. The reaction was poured into water (100 ml), and the layers were separated. The aqueous layer was re-extracted aqueous with 50 ml CH2Cl2 and the combined organic layers were washed with brine (100 ml). The organic layer was dried over sodium sulfate, filtered and concentrated to yield 5-methoxy-3,6-dihydro-2H-pyrazine-1-carboxylic acid benzyl ester (2.51 g, 95%) as an oil. LCMS (Table 1, Method a) Rt=3.00 min, m/z 249.24 (M+H)+−; 1H NMR (400 MHz, DMSO-d6) δ 7.36 (m, 5H), 5.16 (s, 2H), 3.96 (s, 2H), 3.68 (s, 3H), 3.54 (s, 2H), 3.47 (m, 2H)
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:3]1.[C:18]([O-])([O-])=O.[Na+].[Na+].F[B-](F)(F)F.C[O+](C)C.O>C(Cl)Cl>[CH2:11]([O:10][C:8]([N:4]1[CH2:3][C:2]([O:1][CH3:18])=[N:7][CH2:6][CH2:5]1)=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
O=C1CN(CCN1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted aqueous with 50 ml CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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